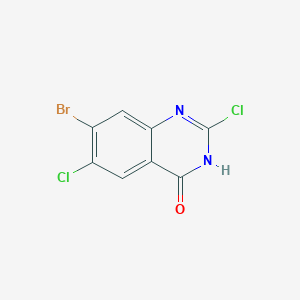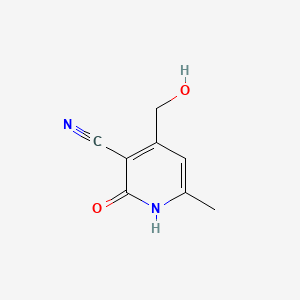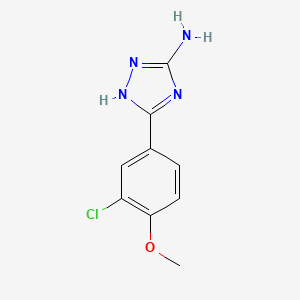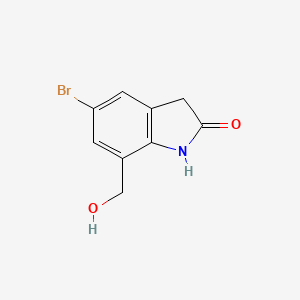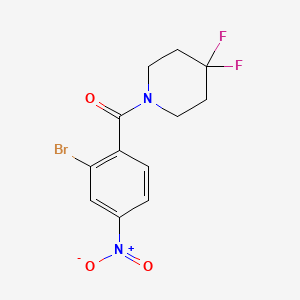![molecular formula C13H13NO B13675080 (3-Amino-[1,1'-biphenyl]-2-yl)methanol](/img/structure/B13675080.png)
(3-Amino-[1,1'-biphenyl]-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Amino-[1,1’-biphenyl]-2-yl)methanol is an organic compound that features both an amino group and a hydroxyl group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-[1,1’-biphenyl]-2-yl)methanol typically involves the nucleophilic aromatic substitution of a suitable biphenyl precursorFor example, the reduction of 3-nitro-[1,1’-biphenyl]-2-yl)methanol using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere can yield the desired amino compound .
Industrial Production Methods
Industrial production of (3-Amino-[1,1’-biphenyl]-2-yl)methanol may involve large-scale reduction processes and the use of continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(3-Amino-[1,1’-biphenyl]-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is commonly used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of (3-Amino-[1,1’-biphenyl]-2-yl)ketone.
Reduction: Formation of (3-Amino-[1,1’-biphenyl]-2-yl)amine.
Substitution: Formation of various substituted biphenyl derivatives depending on the electrophile used.
Scientific Research Applications
(3-Amino-[1,1’-biphenyl]-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of (3-Amino-[1,1’-biphenyl]-2-yl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-Aminobiphenyl: An amine derivative of biphenyl with similar structural features but different functional groups.
2-Aminobiphenyl: Another isomer with the amino group in a different position on the biphenyl ring.
Uniqueness
(3-Amino-[1,1’-biphenyl]-2-yl)methanol is unique due to the presence of both an amino and a hydroxyl group on the biphenyl structure. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its analogs .
Properties
Molecular Formula |
C13H13NO |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
(2-amino-6-phenylphenyl)methanol |
InChI |
InChI=1S/C13H13NO/c14-13-8-4-7-11(12(13)9-15)10-5-2-1-3-6-10/h1-8,15H,9,14H2 |
InChI Key |
GUEIGTPQBLDMFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC=C2)N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Bromofuro[2,3-b]pyridine](/img/structure/B13675008.png)
![3,5,7-Trichloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13675012.png)


